molecular formula C26H24NO2P B12871253 (1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol

(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B12871253
M. Wt: 413.4 g/mol
InChI Key: WOVGQZVYEAOTFK-UHFFFAOYSA-N
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Description

(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is a chiral ligand used in various catalytic processes. This compound is notable for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with dimethylamino and diphenylphosphino groups.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents include tetrahydrofuran and dichloromethane.

    Catalysts: Palladium or nickel catalysts are often used to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the chiral integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl backbone.

    Substitution: The dimethylamino and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Another widely used diphosphine ligand with similar applications in catalysis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its role in enantioselective transformations.

    2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl: Similar in structure and used in similar catalytic processes.

Uniqueness

(1R)-6-(Dimethylamino)-6’-(Diphenylphosphino)-[1,1’-biphenyl]-2,2’-diol is unique due to its chiral nature and the specific arrangement of functional groups, which provide distinct steric and electronic properties. These properties enhance its effectiveness in asymmetric catalysis compared to other similar compounds.

Properties

Molecular Formula

C26H24NO2P

Molecular Weight

413.4 g/mol

IUPAC Name

3-(dimethylamino)-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol

InChI

InChI=1S/C26H24NO2P/c1-27(2)21-15-9-16-22(28)25(21)26-23(29)17-10-18-24(26)30(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-18,28-29H,1-2H3

InChI Key

WOVGQZVYEAOTFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)C2=C(C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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